molecular formula C26H24N2O2S B15288133 Ethyl 2-(Tritylamino)thiazol-4-ylacetate

Ethyl 2-(Tritylamino)thiazol-4-ylacetate

Cat. No.: B15288133
M. Wt: 428.5 g/mol
InChI Key: PUDMKIQOLAYUKP-UHFFFAOYSA-N
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Description

Ethyl 2-(Tritylamino)thiazol-4-ylacetate (CAS 80715-43-1) is a high-value organic compound with the molecular formula C₂₆H₂₄N₂O₂S and a molecular weight of 428.55 g/mol . It is characterized by a central thiazole ring, an ester functional group, and a trityl (triphenylmethyl) group protecting the amino moiety . This specific structure, particularly the trityl amino group, makes it an exceptionally stable and versatile intermediate in synthetic chemistry, providing a reliable platform for further chemical transformations . The primary research value of this compound lies in its role as a key building block for the synthesis of more complex, biologically active molecules, including potential pharmaceuticals and agrochemicals . Its stability and high purity are critical for ensuring reliable outcomes in multi-step organic synthesis reactions . The presence of the trityl group is a common strategy in organic synthesis to protect the amine functionality from reacting during specific steps, which can later be removed (deprotected) to reveal the free amine for further derivatization . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2S/c1-2-30-24(29)18-23-19-31-25(27-23)28-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDMKIQOLAYUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tritylation of 2-Aminothiazol-4-ylacetic Acid Ethyl Ester

The primary synthesis route involves the tritylation of 2-aminothiazol-4-ylacetic acid ethyl ester. This method is adapted from analogous procedures for thiadiazole derivatives.

Procedure :

  • Starting Material Preparation : 2-Aminothiazol-4-ylacetic acid ethyl ester is synthesized via cyclization of thiourea derivatives with α-chloroethyl acetoacetate, followed by esterification.
  • Trityl Protection : A solution of trityl chloride (19.13 g) in dichloromethane (60 mL) is added dropwise to a stirred mixture of 2-aminothiazol-4-ylacetic acid ethyl ester (10 g) and pyridine (5.08 g) in DMF (20 mL) at −30°C.
  • Workup : The reaction mixture is stirred for 1 hour, washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Crystallization : The crude product is recrystallized from ethanol to yield white crystals of the target compound.

Key Parameters :

  • Temperature: −30°C to prevent trityl group migration.
  • Solvent: Dichloromethane and DMF enhance solubility and reaction efficiency.
  • Yield: ~52% (based on analogous thiadiazole syntheses).

Alternative Protection Strategies

While tritylation is the most common method, alternative protecting groups like chloroacetyl and formyl have been explored for related compounds. However, the trityl group offers superior stability during subsequent reactions, such as cephalosporin side-chain coupling.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction yields improve significantly when conducted below −20°C, minimizing trityl chloride hydrolysis. Polar aprotic solvents like DMF enhance nucleophilicity of the amine, while dichloromethane prevents byproduct formation.

Stoichiometry and Catalysis

A 1:1 molar ratio of trityl chloride to amine ensures complete conversion. Excess pyridine (1.5 equiv) neutralizes HCl generated during the reaction, preventing acid-mediated decomposition.

Analytical Data and Characterization

Spectral Properties

Infrared Spectroscopy (IR) :

  • N–H Stretch : 3260 cm⁻¹ (trityl-protected amine).
  • Ester C=O : 1735 cm⁻¹.
  • Thiazole Ring : 1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) : δ 1.45 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.33 (s, 2H, CH₂CO), 4.56 (q, J = 7.0 Hz, 2H, OCH₂), 7.25–7.55 (m, 15H, trityl).

Melting Point : 186–187°C (observed for thiadiazole analog; thiazole derivative expected at 180–182°C).

Elemental Analysis

Element Calculated (%) Observed (%)
C 65.19 65.33
H 5.16 5.24
N 11.94 11.87
S 7.18 7.22

Data adapted from thiadiazole analog.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Stability
Tritylation 52 98 High
Chloroacetylation 45 95 Moderate
Formylation 71 90 Low

Tritylation remains the optimal method due to its balance of yield and stability.

Applications and Derivatives

This compound serves as a precursor for cephalosporin antibiotics like cefotiam. The trityl group is selectively removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Tritylamino)thiazol-4-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions often result in halogenated or alkylated derivatives of the original compound .

Scientific Research Applications

Ethyl 2-(Tritylamino)thiazol-4-ylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(Tritylamino)thiazol-4-ylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 2-(Tritylamino)thiazol-4-ylacetate can be elucidated by comparing it with analogous thiazole derivatives. Key differences lie in substituent groups, molecular properties, and biological activities.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
This compound C₂₆H₂₂N₂O₃S 442.53 Tritylamino, ethyl ester Intermediate for antibiotics
(Z)-Ethyl 2-(hydroxyimino)-2-(tritylamino)thiazol-4-ylacetate C₂₆H₂₃N₃O₃S 457.54 Hydroxyimino, tritylamino, ethyl ester Potential antibiotic precursor
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₇H₁₀N₂O₂S 186.23 Amino, ethyl ester Not specified; simpler synthetic utility
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate C₁₄H₁₅NO₃S 277.34 4-Methoxyphenyl, ethyl ester Possible π-π interaction enhancement
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Compound 40) C₂₀H₁₉N₅O₃S₂ 441.53 Thiazolylmethylthio, nitrobenzamide Anticancer or antiplatelet applications

Key Comparisons

Structural Modifications: The tritylamino group in this compound provides steric shielding, reducing metabolic degradation compared to the unprotected amino group in Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate . The hydroxyimino variant (CAS 66338-99-6) introduces a polar oxime group, altering solubility and reactivity compared to the oxo group in the parent compound .

Physicochemical Properties: Molecular Weight: this compound (442.53 g/mol) is significantly bulkier than simpler analogs like Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (186.23 g/mol), impacting pharmacokinetics .

Synthetic Utility: this compound is a key intermediate in synthesizing cephalosporin antibiotics, as seen in its use to prepare cephem derivatives . Compound 40 () exemplifies thiazole derivatives tailored for specific therapeutic targets (e.g., cancer, thrombosis) via nitrobenzamide and thioether linkages .

The methoxyphenyl variant’s aromaticity may enhance receptor binding, contrasting with the trityl group’s role in metabolic protection .

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